Melanotan-II (MT-II)

Beschreibung

BenchChem offers high-quality Melanotan-II (MT-II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Melanotan-II (MT-II) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C52H73N15O11 |

|---|---|

Molekulargewicht |

1084.2 g/mol |

IUPAC-Name |

15-(2-acetamidohexanoylamino)-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid |

InChI |

InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4) |

InChI-Schlüssel |

GTAMEWQATOUMGW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |

Herkunft des Produkts |

United States |

Melanotan-II binding affinity for MC1R, MC3R, MC4R, MC5R

An In-Depth Technical Guide to the Binding Affinity and Signaling of Melanotan-II at Melanocortin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan-II (MT-II) is a synthetic, cyclic heptapeptide (B1575542) analog of the endogenous α-melanocyte-stimulating hormone (α-MSH).[1][2] Initially developed for its potential as a sunless tanning agent, its robust and diverse biological activities have established it as an invaluable pharmacological tool for investigating the melanocortin system.[3] The primary mechanism of action for Melanotan-II is its function as a potent, non-selective agonist for several melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs).[2] It demonstrates high-affinity binding to MC1R, MC3R, MC4R, and MC5R, while exhibiting minimal activity at MC2R.[2][4] This broad receptor activation profile is responsible for its wide range of physiological effects, including skin pigmentation, sexual function, and energy homeostasis.[2][5]

This technical guide provides a comprehensive overview of the binding affinity and functional potency of Melanotan-II at human melanocortin receptors MC1R, MC3R, MC4R, and MC5R. It details the standard experimental protocols used to quantify these interactions and visualizes the core signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding and Functional Potency

The interaction of Melanotan-II with melanocortin receptors is typically quantified through two primary metrics: the inhibition constant (Ki) derived from competitive radioligand binding assays, and the half-maximal effective concentration (EC50) from functional assays that measure downstream signaling, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1] Lower Ki and EC50 values are indicative of higher binding affinity and greater functional potency, respectively.

Competitive Binding Affinity (Ki)

The binding affinity of Melanotan-II for human melanocortin receptors is summarized below. These values were determined using competitive binding assays with [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH) as the radioligand in cell lines (e.g., CHO, HEK293) expressing the individual human receptor subtypes.[1][6]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Human MC1R | 0.67[1][6] |

| Human MC3R | 34[1][6] |

| Human MC4R | 6.6[1][6] |

| Human MC5R | 46[1][6] |

Key Observations:

-

Melanotan-II displays the highest affinity for MC1R, with a sub-nanomolar Ki value.[6]

-

It exhibits high, single-digit nanomolar affinity for MC4R, the receptor primarily associated with its effects on appetite and sexual function.[3][6]

-

The affinity for MC3R and MC5R is notably lower, falling within the low nanomolar range.[6]

Functional Potency (EC50)

The functional potency of Melanotan-II is assessed by its ability to stimulate intracellular signaling cascades upon receptor binding. The most common method measures the production of the second messenger cAMP.[1]

| Receptor Subtype | Functional Potency (EC50, nM) |

| Human MC1R | 0.23[1] |

| Human MC3R | 19.3[1] |

| Human MC4R | 0.69[1] |

| Human MC5R | 18.6[1] |

Key Observations:

-

The functional potency (EC50) values correlate well with the binding affinities (Ki).

-

Melanotan-II is a highly potent agonist at both MC1R and MC4R, with sub-nanomolar EC50 values.[1]

-

Consistent with its binding affinity, its potency at MC3R and MC5R is lower.[1]

Signaling Pathways

Upon binding to MC1R, MC3R, MC4R, or MC5R, Melanotan-II induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein.[2][3] The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2][3] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream effector proteins, such as the cAMP Response Element-Binding protein (CREB), to elicit a specific cellular response.[2][3] At the MC1R, this cascade upregulates the microphthalmia-associated transcription factor (MITF), a key regulator of enzymes involved in melanin (B1238610) synthesis.[1]

Experimental Protocols

The characterization of Melanotan-II's interaction with melanocortin receptors is primarily achieved through in vitro radioligand binding assays and functional cAMP accumulation assays.[1]

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of Melanotan-II by measuring its ability to compete with and displace a known radiolabeled ligand from the target receptor.[1][6]

-

Objective : To determine the inhibition constant (Ki) of Melanotan-II for MC1R, MC3R, MC4R, and MC5R.

-

Materials :

-

Cells : HEK293 or CHO cells stably expressing the human melanocortin receptor of interest.[1]

-

Radioligand : [¹²⁵I]-NDP-α-MSH, a high-affinity, iodinated α-MSH analog.[1]

-

Competitor : Unlabeled Melanotan-II.[6]

-

Buffers :

-

Apparatus : 96-well filter plates, vacuum filtration manifold, and a gamma or scintillation counter.[2][6]

-

-

Methodology :

-

Membrane Preparation : Culture cells expressing the target receptor to confluency. Harvest the cells, homogenize them in a lysis buffer, and prepare a crude membrane fraction via centrifugation.[1][6]

-

Assay Setup : In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH) and serially diluted concentrations of the unlabeled competitor (Melanotan-II).[6]

-

Incubation : Allow the reaction to incubate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.[1][6]

-

Separation : Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes.[6]

-

Washing : Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Quantification : Measure the radioactivity retained on the dried filters using a gamma or scintillation counter.[6]

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the Melanotan-II concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of MT-II that inhibits 50% of specific radioligand binding).[1] Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Protocol 2: cAMP Accumulation Assay

This functional assay measures the biological consequence of receptor activation by quantifying the production of the intracellular second messenger, cAMP.[1]

-

Objective : To determine the functional potency (EC50) of Melanotan-II at a specific melanocortin receptor.

-

Materials :

-

Methodology :

-

Cell Seeding : Plate the receptor-expressing cells in a suitable microplate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.

-

Stimulation : Pre-treat cells with a phosphodiesterase inhibitor. Then, add varying concentrations of Melanotan-II to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.[2][6]

-

Lysis and Detection : Terminate the stimulation by lysing the cells. Measure the intracellular cAMP concentration using a commercial assay kit, following the manufacturer's instructions.[2]

-

Data Analysis : Generate a standard curve using known cAMP concentrations. Plot the measured cAMP concentration against the logarithm of the Melanotan-II concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).[2][6]

-

References

An In-Depth Technical Guide to the In Vitro Characterization of Melanotan-II Bioactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Melanotan-II (MT-II) is a synthetic, cyclic heptapeptide (B1575542) analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3] Structurally, it is a lactam-cyclized version of a truncated α-MSH sequence, a modification that confers enhanced stability and a longer plasma half-life compared to the native hormone.[1] The primary mechanism of action of Melanotan-II is its function as a potent, non-selective agonist for several melanocortin receptors (MCRs), a family of five G-protein coupled receptors (GPCRs).[4][5] It exhibits high-affinity binding to MC1R, MC3R, MC4R, and MC5R, while showing minimal activity at MC2R.[1][6] This broad receptor activation profile is responsible for its diverse range of biological effects, including skin pigmentation (melanogenesis), sexual function, and metabolic regulation.[1][5][7]

This guide provides a comprehensive technical overview of the standard in vitro methodologies used to characterize the bioactivity of Melanotan-II, including its receptor binding affinity and functional potency.

Quantitative Bioactivity Data: Receptor Affinity and Functional Potency

The bioactivity of Melanotan-II is quantified by its binding affinity (Ki) and its functional potency (EC50) at the different melanocortin receptor subtypes. The Ki value represents the concentration of the ligand that will bind to 50% of the receptors at equilibrium in a competition binding assay, with lower values indicating higher affinity. The EC50 value is the concentration that provokes a response halfway between the baseline and maximum response in a functional assay.

The following tables summarize the binding affinities and functional potencies of Melanotan-II for human melanocortin receptors, as determined in cell-based assays.

Table 1: Competitive Binding Affinity (Ki) of Melanotan-II at Human Melanocortin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Assay System |

|---|---|---|

| hMC1R | 0.45 | CHO-K1 cells stably expressing the receptor.[8] |

| hMC3R | 5.1 | CHO-K1 cells stably expressing the receptor.[8] |

| hMC4R | 6.6 | HEK293 cells expressing the receptor.[1][6] |

| hMC5R | 46 | HEK293 cells expressing the receptor.[1][6] |

Table 2: Functional Potency (EC50) of Melanotan-II at Human Melanocortin Receptors

| Receptor Subtype | Functional Potency (EC50, nM) | Assay System |

|---|---|---|

| hMC1R | 0.21 | CHO-K1 cells; cAMP accumulation assay.[8] |

| hMC3R | 1.9 | CHO-K1 cells; cAMP accumulation assay.[8] |

| hMC4R | 0.69 | CHO-K1 cells; cAMP accumulation assay.[8] |

| hMC5R | 23.1 | CHO-K1 cells; cAMP accumulation assay.[8] |

Core Signaling Pathway: MC1R-Mediated Melanogenesis

Upon binding to melanocortin receptors, particularly MC1R on melanocytes, Melanotan-II initiates a distinct downstream signaling cascade primarily mediated by the G-protein subunit Gαs.[1] This pathway is fundamental to its most well-characterized effect: the stimulation of melanin (B1238610) production (melanogenesis).[1][7]

The key steps are:

-

Receptor Binding & G-Protein Activation: Melanotan-II binds to the MC1R, inducing a conformational change that activates the associated Gs protein.[6]

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[6][7]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[4][6][7]

-

Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][9]

-

CREB Phosphorylation and Gene Transcription: PKA phosphorylates the cAMP Response Element-Binding protein (CREB), which then promotes the transcription of key genes involved in melanogenesis, such as the Microphthalmia-associated Transcription Factor (MITF).[7]

Key Experimental Protocols

The in vitro characterization of Melanotan-II relies on standard pharmacological assays for GPCRs.[1] The two core experiments are competitive binding assays to determine affinity (Ki) and functional assays to measure potency (EC50).

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Melanotan-II by quantifying its ability to displace a known high-affinity radioligand from a specific melanocortin receptor.[1]

-

Objective: To calculate the Ki value of Melanotan-II for a target melanocortin receptor.

-

Materials:

-

Cells: HEK293 or CHO cells stably or transiently expressing the human melanocortin receptor of interest (e.g., hMC1R, hMC4R).[1][8]

-

Cell Membranes: Prepared from the cultured cells expressing the target receptor.[1]

-

Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-α-MSH), a high-affinity, non-selective MCR agonist.[1]

-

Non-labeled Competitor: Melanotan-II at a range of concentrations.

-

Binding Buffer: Example: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.[1]

-

Apparatus: 96-well filter plates (e.g., glass fiber) and a scintillation counter.[1]

-

-

Methodology:

-

Assay Setup: In each well of the 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([¹²⁵I]NDP-α-MSH), and varying concentrations of the competitor (Melanotan-II).

-

Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of a non-labeled agonist like α-MSH).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Melanotan-II to generate a competition curve.

-

Determine the IC50 value (the concentration of MT-II that displaces 50% of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

-

-

Protocol: cAMP Accumulation Functional Assay

This protocol measures the ability of Melanotan-II to function as an agonist by quantifying the production of the second messenger cAMP following receptor activation.[1]

-

Objective: To determine the functional potency (EC50) and efficacy of Melanotan-II at a Gαs-coupled melanocortin receptor.

-

Materials:

-

Cells: CHO-K1 or HEK293 cells expressing the target MCR.[1][8]

-

Stimulation Buffer: Serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.[1][10]

-

Agonist: Melanotan-II solutions at various concentrations.

-

Detection Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).[1]

-

-

Methodology:

-

Cell Culture: Seed the transfected cells into 96-well plates and allow them to grow for 24-48 hours.[1]

-

Pre-incubation: Wash the cells and pre-incubate them in the stimulation buffer (containing the PDE inhibitor) for a short period (e.g., 10-20 minutes) at 37°C.

-

Ligand Stimulation: Add varying concentrations of Melanotan-II to the wells. Include a "buffer only" control for basal cAMP levels and a positive control (e.g., Forskolin) to directly activate adenylyl cyclase and determine the maximum system response.[1]

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[1]

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions.[1]

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of Melanotan-II.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression.

-

Determine the EC50 value from the curve, representing the concentration of Melanotan-II that produces 50% of the maximal response.

-

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive in vitro characterization of a compound like Melanotan-II.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptidebiologix.com [peptidebiologix.com]

- 5. Melanotan II - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. peptidesociety.org [peptidesociety.org]

- 8. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. corepeptides.com [corepeptides.com]

- 10. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Downstream signaling pathways of Melanotan-II activation

An In-depth Technical Guide on the Downstream Signaling Pathways of Melanotan-II Activation for Researchers, Scientists, and Drug Development Professionals.

Abstract

Melanotan-II (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) that exhibits high affinity and agonist activity at various melanocortin receptors (MCRs). Its activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that mediate a range of physiological effects, including pigmentation, sexual function, and metabolic regulation. This technical guide provides a detailed overview of the core downstream signaling pathways triggered by MT-II, presents quantitative data on receptor binding and activation, outlines key experimental protocols for studying these pathways, and includes visual diagrams to elucidate the complex molecular interactions.

Introduction to Melanotan-II and Melanocortin Receptors

Melanotan-II is a cyclic heptapeptide (B1575542) with the sequence Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2. It was originally developed for its melanogenic (tanning) properties but has since been investigated for its effects on sexual arousal and appetite suppression. MT-II is a non-selective agonist for several melanocortin receptors, primarily MC1R, MC3R, MC4R, and MC5R, with varying affinities for each subtype. These receptors are expressed in diverse tissues, which accounts for the pleiotropic effects of MT-II.

Core Signaling Pathway: The Canonical cAMP/PKA Axis

The primary and most well-characterized signaling pathway activated by Melanotan-II upon binding to melanocortin receptors is the canonical Gαs-adenylyl cyclase-cAMP-protein kinase A (PKA) pathway.

Upon agonist binding, the MCR undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit dissociates from the Gβγ dimer and stimulates adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). This increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits.

The activated PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues. A key substrate in melanocytes is the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, including the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte development, survival, and function, and it upregulates the expression of pigment-producing enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome (B613829) tautomerase (DCT), ultimately leading to melanin (B1238610) synthesis.

Figure 1: Canonical cAMP/PKA signaling pathway activated by Melanotan-II.

Non-Canonical Signaling Pathways

While the cAMP/PKA axis is the principal pathway, evidence suggests that Melanotan-II can also activate other signaling cascades, often in a receptor- and cell-type-specific manner.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the MAPK/ERK (extracellular signal-regulated kinase) pathway has been observed following melanocortin receptor stimulation. This can occur through several mechanisms:

-

PKA-dependent activation: PKA can indirectly activate the MAPK pathway by phosphorylating Rap1, a small GTPase, which in turn activates B-Raf and the subsequent MEK-ERK cascade.

-

Gβγ-mediated activation: The Gβγ subunits, dissociated from Gαs upon receptor activation, can recruit and activate Src, a non-receptor tyrosine kinase. Src can then phosphorylate other signaling intermediates, leading to the activation of the Ras-Raf-MEK-ERK pathway.

-

β-arrestin-mediated signaling: Upon prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the MCR. This recruits β-arrestins, which, in addition to their role in receptor desensitization and internalization, can act as scaffolds for signaling complexes, including components of the MAPK cascade.

Activated ERK can phosphorylate and activate various downstream targets, including transcription factors that can cross-talk with the cAMP pathway to modulate gene expression.

Figure 2: Non-canonical MAPK/ERK signaling pathways activated by Melanotan-II.

Phospholipase C (PLC) / Calcium Signaling

In some cellular contexts, melanocortin receptors can couple to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of cellular proteins, influencing processes such as cell growth, differentiation, and apoptosis.

Quantitative Data on Melanotan-II Activity

The following tables summarize key quantitative parameters related to the interaction of Melanotan-II with melanocortin receptors and its downstream effects.

Table 1: Binding Affinities (Ki) of Melanotan-II for Human Melanocortin Receptors

| Receptor Subtype | Ki (nM) | Cell Line | Reference |

| hMC1R | 0.23 ± 0.04 | HEK293 | |

| hMC3R | 3.9 ± 0.7 | HEK293 | |

| hMC4R | 0.65 ± 0.11 | HEK293 | |

| hMC5R | 1.9 ± 0.3 | HEK293 |

Table 2: Functional Potency (EC50) of Melanotan-II in cAMP Assays

| Receptor Subtype | EC50 (nM) for cAMP Accumulation | Cell Line | Reference |

| hMC1R | 0.12 ± 0.02 | HEK293 | |

| hMC3R | 7.1 ± 1.2 | HEK293 | |

| hMC4R | 0.21 ± 0.04 | HEK293 | |

| hMC5R | 1.8 ± 0.3 | HEK293 |

Key Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the production of cAMP in response to receptor activation.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the melanocortin receptor of interest (e.g., HEK293 cells) in appropriate media.

-

Cell Seeding: Plate cells in 96-well plates and grow to 80-90% confluency.

-

Pre-treatment: Aspirate media and pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of Melanotan-II to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control (e.g., Forskolin) and a vehicle control.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit, following the manufacturer's instructions.

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Figure 3: Experimental workflow for a cAMP accumulation assay.

Western Blot for ERK Phosphorylation

This method detects the activation of the MAPK pathway by measuring the level of phosphorylated ERK (pERK).

Methodology:

-

Cell Culture and Stimulation: Culture and seed cells as described above. Starve cells of serum for several hours before stimulating with Melanotan-II for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody for total ERK.

-

Densitometry: Quantify the band intensities using image analysis software. The level of ERK activation is expressed as the ratio of p-ERK to total ERK.

Conclusion

Melanotan-II exerts its diverse physiological effects by activating a complex network of downstream signaling pathways. The canonical Gαs-cAMP-PKA pathway is the primary mediator of its effects on pigmentation and is a central signaling axis for melanocortin receptors. However, a comprehensive understanding of MT-II's mechanism of action requires consideration of non-canonical pathways, including the MAPK/ERK and PLC/Ca2+ cascades, which contribute to the pleiotropic nature of this synthetic peptide. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate signaling of Melanotan-II and to design novel therapeutics targeting the melanocortin system.

Pharmacokinetics and Bioavailability of Melanotan-II: A Technical Guide

Introduction: Melanotan-II (MT-II) is a synthetic analogue of the endogenous peptide hormone alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Developed as a more potent and stable alternative to its natural counterpart, MT-II is a cyclic heptapeptide (B1575542) that acts as a non-selective agonist for several melanocortin receptors.[1][2] It exhibits high affinity for melanocortin receptors 1, 3, 4, and 5 (MC1R, MC3R, MC4R, and MC5R).[1][2][3][4] This broad receptor activity underlies its diverse physiological effects, which range from stimulating skin pigmentation (melanogenesis) to influencing appetite, metabolism, and sexual function.[3][4] This technical guide provides an in-depth overview of the in vivo pharmacokinetics, bioavailability, and core signaling pathways of Melanotan-II, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action and Signaling Pathways

Melanotan-II exerts its effects by binding to and activating G-protein coupled melanocortin receptors. The primary pathways of interest are the MC1R pathway in melanocytes, which governs pigmentation, and the central MC3R/MC4R pathways that modulate energy homeostasis and sexual function.

MC1R-Mediated Melanogenesis

The most well-characterized effect of Melanotan-II is its ability to induce skin pigmentation. This is primarily mediated by the activation of MC1R on epidermal melanocytes.[1][3] The binding of MT-II initiates an intracellular signaling cascade that culminates in the synthesis of melanin (B1238610).

The key steps in this pathway are:

-

Receptor Binding: Melanotan-II binds to the MC1R on the surface of melanocytes.

-

G-Protein Activation: This binding activates an associated G-protein, which in turn activates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5]

-

PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5]

-

CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB).[1][5]

-

MITF Transcription: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and upregulating its expression.[5]

-

Enzyme Synthesis: MITF is a master regulator of melanocyte function and stimulates the transcription of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).[1]

-

Melanin Production: These enzymes catalyze the conversion of the amino acid tyrosine into melanin pigments, which are then transferred to surrounding keratinocytes, resulting in visible skin darkening.[1]

References

A Comprehensive Technical Guide on Melanotan-II's Role in Stimulating Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan-II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). This peptide has garnered significant interest within the scientific community for its potent ability to stimulate melanogenesis, the process of melanin (B1238610) production. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MT-II's effects, detailed experimental protocols for its study, and a summary of key quantitative data from pivotal research. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Melanotan-II and Melanogenesis

Melanogenesis is a complex biochemical process resulting in the synthesis of melanin pigments, primarily eumelanin (B1172464) and pheomelanin, within specialized organelles called melanosomes in melanocytes. This process is a critical component of the skin's natural defense mechanism against ultraviolet (UV) radiation. The master regulator of skin pigmentation is the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR) expressed on the surface of melanocytes.

Melanotan-II is a cyclic heptapeptide (B1575542) analogue of α-MSH with a higher affinity and longer biological half-life. It was originally developed as a potential sunless tanning agent. Its mechanism of action is centered on its ability to bind to and activate melanocortin receptors, most notably MC1R.

Mechanism of Action: The MC1R Signaling Pathway

The binding of Melanotan-II to the MC1R initiates a cascade of intracellular signaling events that drive melanogenesis. This pathway is crucial for understanding the pharmacological effects of MT-II.

-

Ligand Binding and Receptor Activation: Melanotan-II, acting as an agonist, binds to the MC1R on the melanocyte cell membrane. This binding event induces a conformational change in the receptor, leading to its activation.

-

G Protein Coupling and Adenylyl Cyclase Activation: The activated MC1R couples to the stimulatory G protein, Gαs. This coupling causes the dissociation of the Gαs subunit, which in turn activates the enzyme adenylyl cyclase.

-

cAMP Production and PKA Activation: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular levels of cAMP act as a second messenger, binding to and activating Protein Kinase A (PKA).

-

CREB Phosphorylation and MITF Upregulation: Activated PKA phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to the cAMP response element (CRE) in the promoter region of the microphthalmia-associated transcription factor (MITF) gene. This binding event upregulates the transcription and subsequent translation of MITF.

-

MITF: The Master Regulator of Melanogenesis: MITF is considered the master transcriptional regulator of melanocyte development, survival, and function. It controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome (B613829) tautomerase (DCT, also known as TYRP2).

-

Melanin Synthesis: The upregulation of these enzymes leads to an increased rate of melanin synthesis within the melanosomes. Tyrosinase, the rate-limiting enzyme in this process, catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. A series of further enzymatic and non-enzymatic reactions leads to the production of eumelanin and pheomelanin.

Caption: Signaling pathway of Melanotan-II-induced melanogenesis via the MC1R.

Quantitative Data from In Vitro and In Vivo Studies

The efficacy of Melanotan-II in stimulating melanogenesis has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Studies on Melanotan-II

| Cell Line | MT-II Concentration | Treatment Duration | Endpoint Measured | Result | Reference |

| B16-F10 Mouse Melanoma | 100 nM | 48 hours | Melanin Content | ~2.5-fold increase vs. control | |

| B16-F10 Mouse Melanoma | 100 nM | 24 hours | Tyrosinase Activity | ~3-fold increase vs. control | |

| Human Melanocytes | 10 nM - 1 µM | 72 hours | Melanin Content | Dose-dependent increase | |

| Human Melanocytes | 100 nM | 48 hours | MITF mRNA Expression | Significant upregulation |

Table 2: In Vivo Studies on Melanotan-II

| Animal Model | MT-II Dosage | Administration Route | Study Duration | Endpoint Measured | Result | Reference |

| Guinea Pig | 0.16 mg/kg/day | Subcutaneous injection | 5 days | Skin Reflectance (darkening) | Significant decrease in reflectance | |

| Mouse (C57BL/6) | 5 mg/kg | Intraperitoneal injection | 10 days | Hair Follicle Melanin | Visible increase in pigmentation | |

| Human Volunteers | 0.025 mg/kg | Subcutaneous injection | 10 daily injections | Skin Tanning | Noticeable tanning effect |

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments used to evaluate the effects of Melanotan-II on melanogenesis.

This protocol details the measurement of melanin content in cultured melanocytes following treatment with Melanotan-II.

Caption: Workflow for the in vitro melanin content assay.

Methodology:

-

Cell Seeding: Plate human or murine melanocytes (e.g., B16-F10) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Melanotan-II (e.g., 0, 10, 100, 1000 nM). A vehicle control (e.g., sterile water or PBS) should be included. Incubate the cells for the desired duration (e.g., 48 or 72 hours).

-

Cell Lysis and Melanin Solubilization: After incubation, wash the cells twice with phosphate-buffered saline (PBS). Add 1 mL of 1 N NaOH to each well and incubate at 80°C for 1 hour to lyse the cells and solubilize the melanin.

-

Quantification: Transfer the lysates to microcentrifuge tubes and centrifuge at 12,000 rpm for 10 minutes. Measure the absorbance of the supernatant at 475 nm using a spectrophotometer. A standard curve using synthetic melanin can be used for absolute quantification.

-

Normalization: To account for differences in cell number, the melanin content is typically normalized to the total protein content of each sample. The protein concentration can be determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, on the same cell lysates.

This protocol outlines the measurement of tyrosinase activity, the rate-limiting enzyme in melanogenesis.

Caption: Workflow for the tyrosinase activity assay.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with Melanotan-II as described in the melanin content assay protocol.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in a lysis buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).

-

Enzymatic Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing L-DOPA (final concentration of 2 mg/mL).

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. The conversion of L-DOPA to dopachrome will result in a color change. Measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculation and Normalization: The tyrosinase activity is calculated from the rate of dopachrome formation. This activity is then normalized to the total protein concentration of the cell lysate.

Conclusion and Future Directions

Melanotan-II is a potent activator of the MC1R signaling pathway, leading to a significant increase in melanogenesis. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in stimulating melanin production. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to investigate the effects of MT-II and other melanocortin analogues.

Future research should focus on the long-term safety and efficacy of Melanotan-II and its analogues, as well as the development of more targeted delivery systems to minimize potential side effects. A deeper understanding of the downstream signaling pathways and the interplay with other cellular processes will be crucial for the development of novel therapeutics for pigmentation disorders and for photoprotection strategies. The logical relationships between ligand, receptor, and cellular response remain a key area of investigation.

Caption: Logical flow from ligand binding to cellular response.

An In-depth Technical Guide to the Central Nervous System Effects of Melanotan-II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan-II (MT-II) is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH).[1] As a non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5, MT-II's ability to cross the blood-brain barrier allows it to exert a wide range of effects on the central nervous system (CNS).[2] This technical guide provides a comprehensive overview of the CNS effects of Melanotan-II, detailing its mechanism of action, summarizing quantitative data on its receptor binding and functional potency, and outlining experimental protocols for studying its effects. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its complex pharmacology.

Introduction

Melanotan-II is a cyclic heptapeptide (B1575542) analog of α-MSH, originally developed for its potent melanogenesis-stimulating (tanning) properties.[1] However, its ability to penetrate the CNS and interact with various melanocortin receptors has unveiled a complex profile of central effects, making it a valuable tool for neuroscience research and a potential therapeutic agent for various conditions. This document serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies related to the CNS effects of MT-II.

Mechanism of Action in the Central Nervous System

The primary mechanism of MT-II in the CNS is its agonism at melanocortin receptors, particularly MC3R and MC4R, which are widely expressed in the brain and implicated in the regulation of energy homeostasis, sexual function, and other physiological processes.[3]

Melanocortin Receptor Binding and Activation

Melanotan-II is a non-selective agonist of melanocortin receptors, binding to MC1R, MC3R, MC4R, and MC5R.[1] Upon binding, it activates G-protein-coupled receptor (GPCR) signaling cascades. The activation of MC4R, for instance, primarily involves the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4]

Downstream Signaling Pathways

The increase in cAMP initiated by MT-II binding to receptors like MC4R activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in neuronal function and plasticity.

References

- 1. Melanotan II - Wikipedia [en.wikipedia.org]

- 2. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that Melanocortin Receptor Agonist Melanotan-II Synergistically Augments the Ability of Naltrexone to Blunt Binge-Like Ethanol Intake in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and weight of Melanotan-II acetate salt

This technical guide provides a comprehensive overview of Melanotan-II (MT-II) acetate (B1210297) salt, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, detailed experimental protocols, and the core signaling pathways associated with its mechanism of action.

Core Chemical and Physical Properties

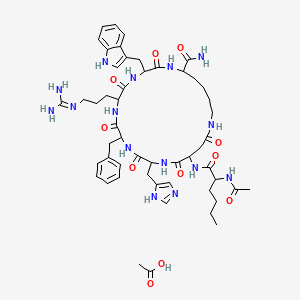

Melanotan-II is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It is a cyclic heptapeptide (B1575542) with a lactam bridge between an aspartic acid and a lysine (B10760008) residue.[1] The acetate salt form is commonly used in research settings.

Quantitative Data Summary

The molecular formula and weight of Melanotan-II and its acetate salt are summarized below. The acetate salt includes one molecule of acetic acid.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Melanotan-II (Free Base) | C₅₀H₆₉N₁₅O₉ | 1024.18 |

| Melanotan-II Acetate Salt | C₅₂H₇₃N₁₅O₁₁ | 1084.2 |

Data sourced from PubChem and other chemical suppliers.[2][3][4][5]

Mechanism of Action and Signaling Pathways

Melanotan-II functions as a non-selective agonist for several melanocortin receptors (MCRs), specifically MC1R, MC3R, MC4R, and MC5R.[6][7] Its diverse physiological effects are a direct result of its interaction with these receptors in various tissues.

Melanogenesis Signaling Pathway (MC1R)

The primary mechanism for increased skin pigmentation is the activation of MC1R on melanocytes.[8][9] This initiates a G-protein coupled receptor signaling cascade, as illustrated below.

Activation of other melanocortin receptors, such as MC4R in the central nervous system, is associated with effects on appetite regulation and sexual function.[1][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and in vivo evaluation of Melanotan-II.

3.1. Synthesis and Purification

Melanotan-II is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10][11]

Protocol for Solid-Phase Synthesis:

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.[10]

-

Linear Chain Assembly: Sequentially couple Fmoc-protected amino acids (Fmoc-Lys(Tfa)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Asp(OMe)-OH, Fmoc-Nle-OH) to the resin.[11] Each cycle involves Fmoc deprotection followed by amino acid coupling.

-

N-Terminal Acetylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, acetylate the free amine using acetic anhydride.[10]

-

Side-Chain Deprotection: Selectively deprotect the side chains of Aspartic Acid (Asp) and Lysine (Lys) to prepare for cyclization.[11]

-

On-Resin Cyclization: Perform intramolecular lactam bridge formation on the resin using a suitable condensing agent, such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[11]

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[11]

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[10]

-

Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a fluffy white powder.

3.2. In Vivo Evaluation of Melanogenic Activity in Rodents

This protocol outlines a typical experiment to assess the effect of Melanotan-II on skin pigmentation in a mouse model.[10][12]

Experimental Workflow:

Methodology:

-

Animal Acclimatization: Acclimate C57BL/6 mice to the housing conditions for a minimum of one week prior to the experiment.[12]

-

Baseline Measurement: Record the baseline skin pigmentation on a shaved area of the dorsal skin using a spectrophotometer or colorimeter.[12]

-

Group Assignment: Randomly assign animals to a vehicle control group (e.g., sterile water) and one or more Melanotan-II treatment groups.

-

Administration: Administer Melanotan-II acetate salt, reconstituted in a sterile vehicle, via subcutaneous injection. A typical dose ranges from 0.1 to 1.0 mg/kg daily.[10]

-

Monitoring: Observe the animals daily for any signs of adverse effects.

-

Pigmentation Assessment: Measure skin pigmentation at the same site at predetermined time points (e.g., every 48 hours) throughout the study period.

References

- 1. corepeptides.com [corepeptides.com]

- 2. Melanotan II acetate | C52H73N15O11 | CID 91971817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. melanotan-II | C50H69N15O9 | CID 92432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. Melanotan II - Wikipedia [en.wikipedia.org]

- 7. peptidesciences.com [peptidesciences.com]

- 8. peptidesociety.org [peptidesociety.org]

- 9. droracle.ai [droracle.ai]

- 10. peptidebiologix.com [peptidebiologix.com]

- 11. CN101195654B - Solid phase synthesis technique for melanotan-II - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Melanotan-II reconstitution and storage protocols for research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and handling of Melanotan-II (MT-II) for research purposes. This document also outlines the primary signaling pathways activated by MT-II and offers standardized experimental workflows.

Introduction to Melanotan-II

Melanotan-II is a synthetic, cyclic heptapeptide (B1575542) analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3] It functions as a potent, non-selective agonist for several melanocortin receptors (MCRs), including MC1R, MC3R, MC4R, and MC5R.[1][2][4] Its ability to activate these receptors has made it a valuable tool in a wide range of research areas, including skin pigmentation, sexual function, and metabolic regulation.[1][4][5] The cyclic structure of MT-II enhances its stability and plasma half-life compared to the native α-MSH.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative information regarding the reconstitution and storage of Melanotan-II.

Table 1: Recommended Solvents for Melanotan-II Reconstitution

| Solvent | Key Characteristics | Recommended Use |

| Bacteriostatic Water (0.9% Benzyl Alcohol) | Contains a preservative to inhibit bacterial growth.[6][7][8] | Multi-dose vials; allows for repeated withdrawals for up to 28 days.[6][9][10] |

| Sterile Water | Lacks preservatives. | Single-use applications where the entire reconstituted vial will be used promptly.[9] |

| 0.6% Acetic Acid | May be required for peptides that are difficult to dissolve.[11] | For peptides with low solubility in water. |

Table 2: Storage Conditions for Melanotan-II

| Form | Temperature | Duration | Important Considerations |

| Lyophilized Powder | Room Temperature | Up to 3 weeks[12][13] | For short-term transport and handling. |

| 2-8°C (Refrigerator) | Up to 2 years[14] | --- | |

| -20°C (Freezer) | Up to 48 months (4 years)[15] | Recommended for long-term storage.[12][13][16] | |

| Reconstituted Solution | 2-8°C (Refrigerator) | Up to 6 weeks[14][17] | Protect from light.[13][14] |

| -20°C (Freezer) | For extended storage[12][13][16] | Aliquot to avoid repeated freeze-thaw cycles.[12][13][16] |

Experimental Protocols

Reconstitution of Lyophilized Melanotan-II

This protocol outlines the steps for safely and effectively reconstituting lyophilized Melanotan-II powder.

Materials:

-

Vial of lyophilized Melanotan-II

-

Bacteriostatic water (or other appropriate sterile solvent)

-

Sterile syringes and needles

-

Alcohol swabs

-

Gloves and a clean work surface

Procedure:

-

Preparation: Allow the vial of lyophilized Melanotan-II and the bacteriostatic water to come to room temperature.[15] Sanitize your work surface and wear gloves.

-

Sterilization: Clean the rubber stoppers of both the Melanotan-II vial and the solvent vial with an alcohol swab and allow them to air dry.[11][18]

-

Solvent Withdrawal: Using a sterile syringe, draw up the desired volume of bacteriostatic water. A common practice is to add 1-2.5 mL of solvent to a 10 mg vial of Melanotan-II.[5][19]

-

Injection: Slowly inject the bacteriostatic water into the Melanotan-II vial, directing the stream against the side of the vial to prevent foaming.[11][18][20]

-

Dissolution: Gently swirl the vial until the powder is completely dissolved.[11][19][21] Do not shake vigorously , as this can denature the peptide.[11][15][21]

-

Inspection: The resulting solution should be clear. If any particulates are visible, the solution should be filtered.[21]

-

Storage: Label the vial with the reconstitution date and concentration. Store the reconstituted solution in the refrigerator at 2-8°C.[11][17][20]

Quality Control and Purity Assessment

Ensuring the purity and identity of Melanotan-II is critical for reproducible research. The following are standard analytical methods for this purpose.

Methods:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the peptide and quantify any impurities.[22][23] Detection is typically performed at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[22]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Confirms the molecular weight and amino acid sequence of the peptide, providing definitive identification.[22][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis.[22]

Research-grade Melanotan-II should typically have a purity of ≥98%.[22]

Signaling Pathways and Experimental Workflows

Melanotan-II Signaling Pathway

Melanotan-II exerts its effects primarily through the activation of melanocortin receptors, which are G-protein coupled receptors (GPCRs). The most well-characterized pathway is the stimulation of melanogenesis via the MC1R on melanocytes.[1][3]

Caption: Melanotan-II signaling cascade in melanocytes.

In Vitro Experimental Workflow: cAMP Assay

This workflow describes a typical in vitro experiment to quantify the effect of Melanotan-II on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: Workflow for an in vitro cAMP assay.

In Vivo Experimental Workflow: Murine Model

This workflow outlines a general procedure for an in vivo study of Melanotan-II in a mouse model, for example, to investigate its effects on feeding behavior.

Caption: Workflow for an in vivo study in a murine model.

References

- 1. benchchem.com [benchchem.com]

- 2. Melanotan II - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. peptidesciences.com [peptidesciences.com]

- 5. revolutionhealth.org [revolutionhealth.org]

- 6. Bacteriostatic Water 30 ml – Evolve Peptides [evolvepeptides.com]

- 7. umbrellalabs.is [umbrellalabs.is]

- 8. modernpeptides.com [modernpeptides.com]

- 9. Why You Shouldn’t Use Sterile Water for Peptides and Why Deionized or BAC Water Is Better and Life-Saving | Dripdok Help Center [intercom.help]

- 10. arpovohealth.com [arpovohealth.com]

- 11. academicchemlab.com [academicchemlab.com]

- 12. raybiotech.com [raybiotech.com]

- 13. benchchem.com [benchchem.com]

- 14. happyhormonesmd.com [happyhormonesmd.com]

- 15. uk-peptides.com [uk-peptides.com]

- 16. cellsciences.com [cellsciences.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Melanotan II Dosage - Alpha Rejuvenation [alpha-rejuvenation.com]

- 20. peptidedosages.com [peptidedosages.com]

- 21. jpt.com [jpt.com]

- 22. benchchem.com [benchchem.com]

- 23. Identification and characterization by LC-UV-MS/MS of melanotan II skin-tanning products sold illegally on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lyophilized Melanotan-II Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan-II (MT-II) is a synthetic analog of the alpha-melanocyte-stimulating hormone (α-MSH). It is a cyclic heptapeptide (B1575542) used in research for its potent melanogenic (tanning) properties and other physiological effects. As a peptide, the stability of Melanotan-II in its lyophilized and reconstituted forms is critical for ensuring accurate and reproducible experimental results. These application notes provide a detailed overview of the stability of lyophilized Melanotan-II under various conditions, protocols for assessing its stability, and guidelines for proper handling and storage.

Stability of Lyophilized Melanotan-II

The stability of lyophilized Melanotan-II is primarily affected by temperature, moisture, and light. Proper storage is crucial to prevent degradation and maintain the integrity of the peptide.

Temperature Effects

Lyophilized Melanotan-II is relatively stable at room temperature for short periods, making it suitable for shipping. However, for long-term storage, lower temperatures are essential to minimize degradation.

Table 1: Representative Stability of Lyophilized Melanotan-II at Different Temperatures (Protected from Light and Moisture)

| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |

| 25°C (Room Temperature) | >98% | ~95% | ~90% | <85% |

| 4°C (Refrigerated) | >99% | >98% | >97% | ~95% |

| -20°C (Frozen) | >99% | >99% | >99% | >98% |

Note: The data presented in this table is representative and synthesized based on the typical stability of cyclic peptides. Actual stability may vary depending on the specific formulation and handling.

Light and Moisture Effects

Exposure to light, particularly UV light, can lead to the photodegradation of peptides, especially those containing light-sensitive residues like tryptophan, which is present in Melanotan-II[1][2]. Lyophilized peptides are also hygroscopic and can absorb moisture from the air, which can accelerate degradation pathways such as hydrolysis[3]. Therefore, it is imperative to store lyophilized Melanotan-II in a dark, dry environment.

Stability of Reconstituted Melanotan-II

Once reconstituted, Melanotan-II is significantly more susceptible to degradation. The choice of solvent and storage conditions for the reconstituted solution plays a critical role in its stability.

Reconstitution Solvents

The two most common sterile solvents for reconstituting peptides are bacteriostatic water and sterile water.

-

Bacteriostatic Water (BAC): Contains 0.9% benzyl (B1604629) alcohol, which acts as a preservative to inhibit bacterial growth. This allows for multiple withdrawals from the same vial[4][5].

-

Sterile Water: Does not contain a preservative and is intended for single-use only. Once opened, any unused portion should be discarded to avoid contamination[4].

Table 2: Representative Comparative Stability of Reconstituted Melanotan-II (1 mg/mL) at 2-8°C (Refrigerated and Protected from Light)

| Time | Purity in Bacteriostatic Water | Purity in Sterile Water |

| Day 0 | >99% | >99% |

| Day 7 | ~98% | ~95% (risk of contamination) |

| Day 14 | ~96% | Not Recommended |

| Day 28 | ~92% | Not Recommended |

Note: The data presented in this table is representative. The use of sterile water for multi-dose applications is not recommended due to the risk of microbial contamination.

pH Effects

The pH of the aqueous solution can influence the degradation rate of peptides. For many cyclic peptides, a slightly acidic pH range of 4-6 is optimal for minimizing degradation pathways like deamidation and hydrolysis[6][7].

Experimental Protocols

The following are detailed protocols for key experiments to assess the stability of Melanotan-II.

Protocol 1: Visual Inspection of Lyophilized Melanotan-II

Objective: To visually assess the physical appearance of the lyophilized Melanotan-II cake for signs of degradation or improper lyophilization.

Materials:

-

Vial of lyophilized Melanotan-II

-

Bright, diffused light source

-

Black and white background

Procedure:

-

Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

-

Hold the vial against a black background and then a white background to observe the cake.

-

Examine the following characteristics:

-

Appearance: A well-formed lyophilized cake should appear as a single, uniform, and intact solid mass. It should be white to off-white in color.

-

Shrinkage or Collapse: Look for any signs that the cake has pulled away from the walls of the vial or has a shrunken or melted appearance. This can indicate an incomplete or failed lyophilization process[8][9][10].

-

Particulates: Inspect for any foreign particles, such as dark specks or fibers, on the surface of or within the cake[11][12].

-

Color Change: Note any discoloration, such as yellowing, which could be a sign of degradation.

-

Acceptance Criteria: The lyophilized cake should be a uniform, intact, white to off-white solid, free from visible collapse, shrinkage, and foreign particulate matter.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

Objective: To quantify the purity of Melanotan-II and detect the presence of degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This protocol is adapted from a published method for the analysis of Melanan-II[13].

Instrumentation and Conditions:

-

HPLC System: A system with a UV detector.

-

Analytical Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to achieve separation of impurities from the main peak.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh and dissolve the lyophilized Melanotan-II in sterile water to a known concentration (e.g., 1 mg/mL).

-

If necessary, further dilute the sample with the initial mobile phase composition to an appropriate concentration for analysis.

Analysis:

-

Inject a blank (diluent) to ensure a clean baseline.

-

Inject a standard solution of Melanotan-II of known purity to establish the retention time and peak area.

-

Inject the test samples.

-

Calculate the purity of the test samples using the area normalization method, where the peak area of Melanotan-II is divided by the total area of all peaks in the chromatogram.

Protocol 3: Forced Degradation Study

Objective: To intentionally degrade Melanotan-II under various stress conditions to identify potential degradation products and pathways, and to confirm the stability-indicating nature of the analytical method[14][15][16].

Procedure:

-

Prepare solutions of Melanotan-II (e.g., 1 mg/mL) in appropriate solvents.

-

Expose the solutions to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid peptide and a solution at 70°C for 48 hours.

-

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 2).

-

Analyze the samples by LC-MS/MS to identify the mass of the degradation products.

Protocol 4: Photostability Testing

Objective: To evaluate the stability of lyophilized and reconstituted Melanotan-II upon exposure to light, following ICH Q1B guidelines[17][18][19][20].

Procedure:

-

Sample Preparation:

-

For the lyophilized solid, spread a thin layer in a suitable transparent container.

-

For the reconstituted solution, place it in a transparent vial.

-

Prepare control samples for both the solid and solution and wrap them in aluminum foil to protect them from light.

-

-

Exposure:

-

Place the test and control samples in a photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis:

-

After exposure, visually inspect the samples for any changes in color or appearance.

-

Analyze the purity of both the exposed and control samples using the stability-indicating HPLC method (Protocol 2).

-

Diagrams

Experimental workflow for Melanotan-II stability testing.

Simplified Melanotan-II signaling pathway for melanogenesis.

References

- 1. The photodecomposition of tryptophan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jpt.com [jpt.com]

- 4. ignitepeptides.com [ignitepeptides.com]

- 5. tydes.is [tydes.is]

- 6. Kinetics and mechanism of degradation of a cyclic hexapeptide (somatostatin analogue) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation kinetics of aplidine, a new marine antitumoural cyclic peptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lyophilized Drug Product Cake Appearance: What Is Acceptable? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cake Appearance Analysis | Coriolis Pharma [coriolis-pharma.com]

- 10. leukocare.com [leukocare.com]

- 11. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification and characterization by LC-UV-MS/MS of melanotan II skin-tanning products sold illegally on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ikev.org [ikev.org]

- 19. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 20. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Melanotan-II Dosage Calculation for In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanotan-II (MT-II) is a synthetic, cyclic heptapeptide (B1575542) analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a potent, non-selective agonist for melanocortin receptors (MCRs), exhibiting high affinity for MC1, MC3, MC4, and MC5 subtypes.[3][4] Activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events, primarily through the adenylyl cyclase pathway, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP).[3] This mechanism underlies its diverse physiological effects, making MT-II a valuable pharmacological tool in various research fields, including dermatology (skin pigmentation), energy homeostasis (appetite suppression), and sexual function.[5][6]

Reconstitution and Storage of Lyophilized Melanotan-II

Proper reconstitution of lyophilized MT-II is critical for ensuring peptide stability and accurate dosing.

Materials:

-

Lyophilized Melanotan-II vial

-

Bacteriostatic water (0.9% benzyl (B1604629) alcohol) or sterile water

-

Sterile syringe (e.g., 1 mL or 3 mL)

-

Alcohol swabs

Protocol:

-

Preparation: Allow the lyophilized MT-II vial and the reconstitution solvent to reach room temperature.[3]

-

Sterilization: Clean the rubber stoppers of both vials with an alcohol swab and let them air dry completely.[3]

-

Solvent Addition: Using a sterile syringe, draw the desired volume of bacteriostatic water. A common practice is to add 1 mL of solvent to a 10 mg vial of MT-II, yielding a final concentration of 10 mg/mL.[3]

-

Dissolution: Slowly inject the solvent into the MT-II vial, aiming the stream against the side of the vial to prevent foaming.[3]

-

Mixing: Gently swirl the vial until the powder is fully dissolved. Avoid vigorous shaking, as this can denature the peptide.[3]

-

Storage:

Dosage Calculation for In Vivo Administration

Accurate dosage calculation is essential for reproducible experimental outcomes. The required dose is typically based on the animal's body weight.

Formula for Dosage Calculation:

-

Dose (mg) = Animal Weight (kg) x Desired Dose (mg/kg)

-

Volume to Inject (mL) = Dose (mg) / Concentration of Solution (mg/mL)

Example Calculation:

-

Calculate the required dose in mg: 0.025 kg * 1 mg/kg = 0.025 mg[3]

-

Calculate the volume to inject: 0.025 mg / 10 mg/mL = 0.0025 mL (or 2.5 µL)[3]

Note: For very small injection volumes, diluting the stock solution may be necessary to ensure dosing accuracy.[3]

Administration Protocols for Rodent Models

The choice of administration route can influence the pharmacokinetic profile and intensity of effects.[8] Subcutaneous and intraperitoneal injections are most common.

This method is common and relatively non-invasive for administering peptides.[3]

Protocol:

-

Animal Restraint: Gently restrain the animal. For mice, scruffing the back of the neck is often sufficient. For rats, a two-person technique or a restraint device may be needed.[3]

-

Injection Site: Lift a fold of skin on the animal's back, between the shoulder blades.[3]

-

Injection: Insert a 28-31G needle at a 45-degree angle into the base of the tented skin.[3]

-

Administration: Slowly depress the plunger to inject the solution. Withdraw the needle and return the animal to its cage.[3]

Protocol:

-

Animal Restraint: Restrain the animal securely, exposing the abdomen. For rats, position the animal with its head tilted downwards to move abdominal organs away from the injection site.

-

Injection Site: Target the lower quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.

-

Injection: Insert the needle at a 30-45 degree angle into the abdominal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.[3]

-

Aspiration: Gently pull back on the plunger to ensure no fluid (urine, blood) or intestinal contents are aspirated. If fluid is drawn, discard the syringe and prepare a new injection.[3]

-

Administration: If aspiration is clear, slowly inject the solution. Withdraw the needle and monitor the animal for any signs of distress.[3]

Data Presentation: Application-Specific Dosages

The optimal dose of Melanotan-II varies significantly depending on the animal model and the research application.

Table 1: Dosage for Skin Pigmentation Studies

| Animal Model | Dosage Range | Administration Route | Key Findings | Reference |

|---|---|---|---|---|

| C57BL/6 Mice | 0.1 - 1.0 mg/kg | Subcutaneous (SC) | Dose-dependent increase in skin pigmentation, visible within 24-48 hours.[5] | [5] |

| Mice | ~0.025 mg/kg | Subcutaneous (SC) | A typical starting dose for assessing changes in pigmentation.[9] |[9] |

Table 2: Dosage for Feeding Behavior & Metabolic Studies

| Animal Model | Dosage Range | Administration Route | Key Findings | Reference |

|---|---|---|---|---|

| Rats | 1 nmol/day | Intracerebroventricular (ICV) | Significant reduction in caloric intake.[8] | [8] |

| Rats | 0.05 - 0.5 nmol | Injection into Central Nucleus of the Amygdala | Dose-related reduction in food intake, more pronounced in rats on a high-fat diet.[3][10] | [3][10] |

| F344BN Rats | High/Low Dose | Intracerebroventricular (ICV) over 40 days | Chronically reduced body mass without the necessity of long-term caloric restriction.[11] | [11] |

| C57BL/6J Mice | 0.1, 0.3, and 1 nmol | Microinjection into Nucleus Accumbens | Significantly decreased food consumption in both home cage and operant paradigms.[12][13] | [12][13] |

| Rats | 0.3 nmol | Intracerebroventricular (ICV) | Inhibition of food intake was greater in rats on a high-fat diet.[14] |[14] |

Table 3: Dosage for Sexual Function Studies

| Animal Model | Dosage Range | Administration Route | Key Findings | Reference |

|---|---|---|---|---|

| Anesthetized Rats | 0.1, 0.3, and 1 mg/kg | Intravenous (IV) | Dose-dependent induction of erectile events and shortening of latency.[1][3][15] | [1][3][15] |

| Anesthetized Rats | 0.1 and 1 µg | Intracerebroventricular (ICV) into PVN | Dose-dependent induction of erectile events.[1][15] | [1][15] |

| Anesthetized Rabbits | 66 and 133 µg/kg | Intravenous (IV) | Dose-related increases in intracavernosal pressure.[1] | [1] |

| Ovariectomized Female Rats | 1 and 3 mg/kg | Intravenous (IV) | Increased proceptive sexual behaviors (hops, darts, ear wiggling).[16] |[16] |

Visualizations: Pathways and Workflows

The primary signaling cascade initiated by Melanotan-II binding to melanocortin receptors.

Caption: Melanotan-II primary signaling cascade.

A generalized workflow for conducting an in vivo study using Melanotan-II in rodent models.

Caption: General experimental workflow for MT-II studies.

References

- 1. benchchem.com [benchchem.com]

- 2. muscleandbrawn.com [muscleandbrawn.com]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. peptidebiologix.com [peptidebiologix.com]

- 6. Melanotan-ii: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 7. peptidedosages.com [peptidedosages.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Melanocortin receptor agonist melanotan-II microinjected in the nucleus accumbens decreases appetitive and consumptive responding for food - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Frontiers | Inhibitory Effect of the Melanocortin Receptor Agonist Melanotan-II (MTII) on Feeding Depends on Dietary Fat Content and not Obesity in Rats on Free-Choice Diets [frontiersin.org]

- 15. Melanotan-II: Investigation of the inducer and facilitator effects on penile erection in anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The melanocortin agonist, melanotan II, enhances proceptive sexual behaviors in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Subcutaneous Administration of Melanan-II in Rodents

Introduction

Melanotan-II (MT-II) is a synthetic, cyclic heptapeptide (B1575542) analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a potent, non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5.[3][4] Due to its broad receptor affinity, MT-II is a valuable research tool for investigating a range of physiological processes in rodents, including skin pigmentation, energy homeostasis, sexual function, and metabolic regulation.[4][5] The subcutaneous (SC) route of administration is commonly employed in rodent studies due to its simplicity, reliability, and capacity for producing sustained systemic exposure.

Mechanism of Action

Melanotan-II exerts its effects by mimicking the action of α-MSH and binding to melanocortin receptors, which are G-protein coupled receptors.[3][4] Its diverse physiological effects are mediated by different receptor subtypes:

-

MC1R: Primarily expressed in melanocytes, activation of MC1R initiates a signaling cascade that stimulates the production of melanin (B1238610) (melanogenesis), leading to skin pigmentation.[5][6]

-